molecular formula C8H11N3O B13209659 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one

5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B13209659
M. Wt: 165.19 g/mol
InChI Key: OVRXWYXOIVJVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features both a pyrazole and a pyrrolidinone ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the pyrrolidinone moiety. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a nucleophilic substitution reaction where the pyrazole is attached to the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to the combination of the pyrazole and pyrrolidinone rings, which provides a versatile scaffold for various modifications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-(1H-pyrazol-4-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H11N3O/c12-8-2-1-7(11-8)3-6-4-9-10-5-6/h4-5,7H,1-3H2,(H,9,10)(H,11,12)

InChI Key

OVRXWYXOIVJVEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.